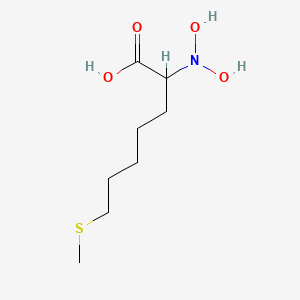
uroporphyrinogen III(8-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uroporphyrinogen III(8-) is an octacarboxylic acid anion obtained by deprotonation of all eight carboxy groups of uroporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a cyclic tetrapyrrole anion and an octacarboxylic acid anion. It is a conjugate base of a uroporphyrinogen III.
Scientific Research Applications
Production as a Precursor for Cofactors
Uroporphyrinogen III (Urogen III) can be synthesized from 5-aminolevulinic acid (ALA) using thermostable enzymes. This process has potential for the biocatalytic production of vitamin B12, highlighting its role as a precursor for various metabolic tetrapyrroles (Hibino et al., 2013).
Enzymatic Incorporation in Biosynthetic Pathways
Uroporphyrinogen III is crucial in the biosynthetic pathways of heme, chlorophylls, and natural porphyrins. It undergoes an enzymatic conversion during its formation, which is vital for the production of these essential biomolecules (Frydman et al., 1972).
Thermostability and Enzymatic Characteristics
The enzyme responsible for cyclizing the linear tetrapyrrole to Urogen III, isolated from Bacillus subtilis, shows considerable thermostability, which is significant for understanding its role in various organisms. The enzyme’s specific activity and stability are key aspects for further exploration in biochemical studies (Stamford et al., 1995).
Role in Heme Biosynthesis
Research on Urogen III synthase, an enzyme involved in its synthesis, has provided insights into the mechanism of action and its importance in heme biosynthesis. This enzyme's activity is essential for the formation of uroporphyrinogen III, a precursor in the heme biosynthesis pathway (Crockett et al., 1991).
Molecular Cloning and Characterization
The molecular cloning and characterization of Urogen III synthase genes from various sources, including humans, provide a deeper understanding of its role in genetic disorders like congenital erythropoietic porphyria. This research is pivotal for genetic and biochemical studies related to heme biosynthesis disorders (Tsai et al., 1988).
Understanding Biosynthetic Pathways
Studies on Urogen III have also contributed to understanding the biosynthetic pathways of red blood pigments like heme. In-depth exploration of these pathways has led to advancements in synthesizing uroporphyrin analogs, aiding in the diagnosis and therapy of porphyria diseases (Franck, 1982).
Crystal Structure and Mechanism of Action
The crystal structure of human Urogen III synthase has been determined, providing significant insights into the enzyme's conformational flexibility and catalytic mechanism. This research is crucial for understanding the enzymatic conversion process in heme biosynthesis (Mathews et al., 2001).
properties
Product Name |
uroporphyrinogen III(8-) |
|---|---|
Molecular Formula |
C40H36N4O16-8 |
Molecular Weight |
828.7 g/mol |
IUPAC Name |
3-[7,12,18-tris(2-carboxylatoethyl)-3,8,13,17-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8 |
InChI Key |
HUHWZXWWOFSFKF-UHFFFAOYSA-F |
Canonical SMILES |
C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





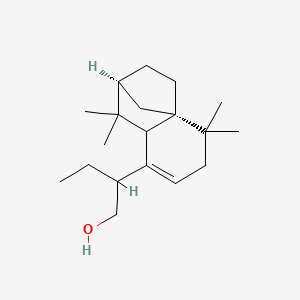
![2-[5-Phenoxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1264012.png)

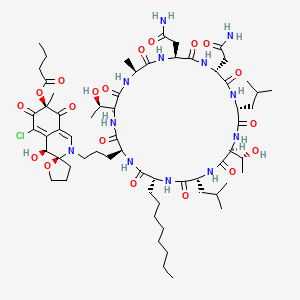
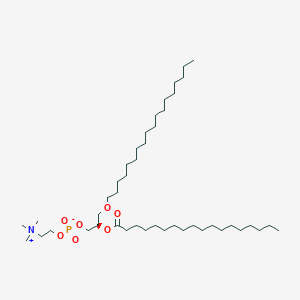
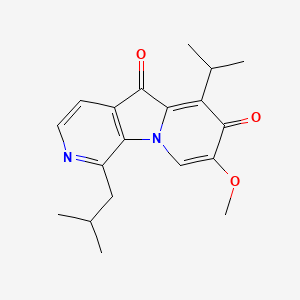


![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)


